Praseodymium(III) sulfate

Description

The exact mass of the compound Dipraseodymium trisulphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

10277-44-8 |

|---|---|

Molecular Formula |

H2O4PrS |

Molecular Weight |

238.99 g/mol |

IUPAC Name |

praseodymium;sulfuric acid |

InChI |

InChI=1S/H2O4S.Pr/c1-5(2,3)4;/h(H2,1,2,3,4); |

InChI Key |

VTBQKDDFVBAAGD-UHFFFAOYSA-N |

SMILES |

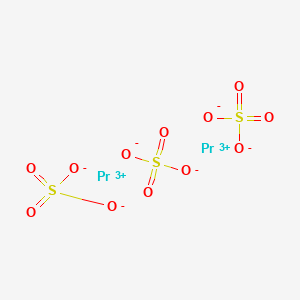

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Pr+3].[Pr+3] |

Canonical SMILES |

OS(=O)(=O)O.[Pr] |

Other CAS No. |

10277-44-8 |

Pictograms |

Irritant |

Origin of Product |

United States |

Significance Within Lanthanide Sulfate Chemistry

The study of praseodymium(III) sulfate (B86663) provides valuable insights into the broader field of lanthanide sulfate chemistry. The chemical behavior of lanthanide compounds is largely governed by the lanthanide contraction—the steady decrease in the ionic radii of the elements across the lanthanide series. This contraction influences the coordination numbers and crystal structures of their compounds. acs.org

Research into lanthanide sulfates has revealed that they can be categorized into distinct structural types based on the size of the lanthanide ion. Praseodymium(III) sulfate, along with the sulfates of lanthanum and cerium, belongs to a structural type characterized by two-dimensional undulate metal-sulfate layers. acs.org This contrasts with the structures observed for sulfates of smaller lanthanide ions.

The synthesis of this compound is typically achieved through the reaction of praseodymium(III) oxide with sulfuric acid. ontosight.ai It can also be prepared by a precipitation method from a solution of praseodymium(III) nitrate (B79036). nih.gov The resulting anhydrous and hydrated forms of this compound exhibit distinct crystal structures and properties. For instance, the anhydrous form crystallizes in a monoclinic structure, while the octahydrate also adopts a monoclinic crystal structure but with different lattice parameters. wikipedia.orgmdpi.com

The thermal decomposition of this compound and its hydrates has been a subject of detailed investigation. mdpi.comosti.gov Under an inert atmosphere, anhydrous this compound is stable up to 870 °C. nih.govmdpi.comresearchgate.netnih.gov The study of its decomposition provides crucial information on the thermal stability and the formation of intermediate compounds, such as oxysulfates, before the final oxide product is formed. mdpi.comosti.gov

Contextualization Within Advanced Materials Science Research

The unique optical and magnetic properties of the praseodymium(III) ion position its compounds, including the sulfate (B86663), as materials with significant potential in advanced technological applications. ontosight.aiwikipedia.org These properties arise from the electronic configuration of the Pr³⁺ ion. mdpi.com

Optical Materials: Praseodymium compounds are known for their characteristic sharp absorption and emission bands in the visible and near-infrared regions. Praseodymium(III) sulfate is investigated for its luminescent properties, with a notable emission peak observed at 640 nm, corresponding to the ³P₀ → ³F₂ transition. mdpi.comresearchgate.netnih.gov This makes it a candidate for use in phosphors, lasers, and optical fibers. Its ability to filter yellow light is another key optical property utilized in applications like welder's goggles. wikipedia.orgchemicalbook.com

Magnetic Materials: The praseodymium ion possesses a significant magnetic moment, which imparts interesting magnetic properties to its compounds. ontosight.ai Praseodymium is a component in the creation of high-strength permanent magnets, often in combination with neodymium. wikipedia.orgchemicalbook.com

Catalysis: Praseodymium compounds, including the sulfate, are explored for their catalytic activity. ontosight.ai The ability of praseodymium to exist in multiple oxidation states and its capacity to influence oxygen mobility in crystal lattices are key factors in its catalytic potential. mdpi.com

Current Research Landscape and Knowledge Gaps

Precipitation-Based Synthesis Approaches

Precipitation is a common and effective method for the synthesis of this compound. This technique involves the formation of a solid product from a solution, typically by reacting soluble precursors.

Synthesis from Praseodymium(III) Nitrate (B79036) Precursors

A widely employed method for synthesizing this compound involves the use of praseodymium(III) nitrate as a starting material. mdpi.com This process begins with the dissolution of praseodymium(III,IV) oxide (Pr₆O₁₁) in concentrated nitric acid to form a praseodymium(III) nitrate (Pr(NO₃)₃) solution. mdpi.com The balanced chemical equation for this initial step is:

Pr₆O₁₁ + 18HNO₃ → 6Pr(NO₃)₃ + 9H₂O + O₂ mdpi.com

Following the complete dissolution of the oxide and cooling of the solution, concentrated sulfuric acid is added. This addition causes the precipitation of this compound, as it is less soluble in the acidic medium. mdpi.com The reaction is as follows:

2Pr(NO₃)₃ + 3H₂SO₄ → Pr₂(SO₄)₃↓ + 6HNO₃ mdpi.com

To ensure a high yield, an excess of sulfuric acid is often used. mdpi.com The resulting precipitate is then typically distilled to a dry residue and calcined at elevated temperatures (e.g., 500 °C) to remove any adsorbed acid and ensure the formation of the final, pure this compound powder. mdpi.com This method has been reported to achieve a product yield of 99% of the theoretical value. mdpi.com

Synthesis from Praseodymium(III) Oxide and Sulfuric Acid

An alternative and more direct route to this compound is the reaction of praseodymium(III) oxide (Pr₂O₃) or the mixed-valence oxide (Pr₆O₁₁) with sulfuric acid. ontosight.ai Praseodymium metal also readily dissolves in dilute sulfuric acid to produce a green solution containing Pr(III) ions. pilgaardelements.com

The general reaction for the oxide is:

Pr₂O₃ + 3H₂SO₄ → Pr₂(SO₄)₃ + 3H₂O ontosight.ai

When using the more common praseodymium(III,IV) oxide, the reaction proceeds with the reduction of Pr(IV) to Pr(III), evolving oxygen:

Pr₆O₁₁ + 9H₂SO₄ → 3Pr₂(SO₄)₃ + 9H₂O + O₂ sciencemadness.org

The reaction rate can be influenced by the concentration of the sulfuric acid. While the reaction with concentrated sulfuric acid can be very slow, taking several months for the light green crystals of praseodymium sulfate to form, dilute sulfuric acid (e.g., ~30%) dissolves the oxide much more rapidly. sciencemadness.org

Controlled Precipitation for Specific Hydrate (B1144303) Forms

This compound can exist in various hydrated forms, with the octahydrate (Pr₂(SO₄)₃·8H₂O) and pentahydrate (Pr₂(SO₄)₃·5H₂O) being common. wikipedia.org The formation of a specific hydrate is dependent on the conditions of precipitation and crystallization.

Controlled precipitation techniques can be utilized to selectively obtain a desired hydrate. The solubility of rare earth sulfates, including this compound, notably decreases as the temperature increases, a property that can be exploited for separation and control of hydration states. wikipedia.org By carefully managing the temperature and concentration of the reaction mixture during precipitation, it is possible to favor the formation of one hydrate over another. For instance, crystallization from a saturated aqueous solution at room temperature under reduced pressure is a method used to obtain the octahydrate form. mdpi.comnih.gov

Crystallization Processes and Growth Techniques

The final properties and purity of this compound are significantly influenced by the crystallization process.

Crystallization of this compound Octahydrate from Aqueous Solutions

This compound octahydrate (Pr₂(SO₄)₃·8H₂O) is a common and well-characterized hydrate. wikipedia.org Crystals of this form can be grown from an aqueous solution prepared by dissolving praseodymium(III) oxide in sulfuric acid. wikipedia.org

A typical procedure involves preparing a saturated solution of anhydrous this compound in deionized water at a controlled temperature, for example, 20 °C. mdpi.comnih.gov Crystallization is then induced by allowing the solution to stand in a vacuum desiccator under reduced pressure. mdpi.comnih.gov The resulting crystals are then separated from the mother liquor and dried to a constant weight. mdpi.comnih.gov These octahydrate crystals are described as light green and shiny. mdpi.comnih.gov

The crystal structure of the octahydrate has been determined to be monoclinic, belonging to the space group C12/c1. wikipedia.org

Optimization of Crystallization Parameters for Hydrate Formation

The formation of specific hydrates of this compound is sensitive to various crystallization parameters. Optimization of these parameters is crucial for obtaining a desired hydrate with high purity and well-defined crystalline form. Key parameters that can be adjusted include:

Temperature: As the solubility of this compound decreases with increasing temperature, controlling the temperature of the crystallization solution is a primary method for influencing the rate of crystal growth and the resulting hydrate form. wikipedia.org

pH: The pH of the solution can affect the solubility of the salt and the stability of different hydrate species. nih.gov

Concentration: The initial concentration of the this compound solution will determine the supersaturation level, which is a driving force for crystallization. nih.gov

Pressure: As seen in the preparation of the octahydrate, reduced pressure can be used to facilitate evaporation and induce crystallization. mdpi.comnih.gov

By systematically varying these parameters, the crystallization process can be fine-tuned to yield specific hydrates of this compound.

| Parameter | Effect on Crystallization |

| Temperature | Solubility decreases with increasing temperature, affecting crystal growth rate and hydrate form. wikipedia.org |

| pH | Influences solubility and the stability of different hydrate species. nih.gov |

| Concentration | Determines the supersaturation level, a key driver for crystallization. nih.gov |

| Pressure | Reduced pressure can enhance evaporation and induce crystallization. mdpi.comnih.gov |

Advanced Preparation Techniques and Precursor Routes

Advanced synthesis techniques offer greater control over the stoichiometry, crystal structure, and morphology of this compound and its derivatives.

A notable advanced preparation technique involves the formation of insoluble dipraseodymium oxide-sulfite-sulfate-hydrates. osti.gov This method starts with dipraseodymium dioxymonosulfate, which is reacted with sulfur dioxide in an aqueous medium at 340 K. osti.gov This process is particularly relevant in the context of thermochemical cycles, such as the sulfur dioxide-iodine cycle for hydrogen production. osti.gov The resulting oxide-sulfite-sulfate-hydrate compositions can then react with iodine to produce sulfate in the solid phase and hydrogen iodide in the gas phase. osti.gov Research has shown that the yields of hydrogen iodide are dependent on the sulfite (B76179) content of the hydrate compositions and the reaction temperature, with high yields observed at 770 K. osti.gov

The stoichiometry of these complex hydrates, particularly the water of hydration, correlates with the sulfite coefficient. osti.gov For instance, a water-to-sulfite ratio near 2 has been observed. osti.gov The thermal decomposition of these praseodymium compounds containing sulfur (other than the dioxymonosulfate) at 1375 K yields the dioxymonosulfate. osti.gov

While direct synthesis of nanostructured this compound is a specific area of research, significant insights can be drawn from the extensive work on nanostructured praseodymium oxide (Pr₆O₁₁), as the oxide often serves as a precursor. Various methods have been developed to produce nanostructured praseodymium oxides, which could be adapted for sulfate synthesis. These methods include:

Calcination of praseodymium nitrate: A traditional method that can produce nanocrystalline domains. acs.orgacs.orgresearchgate.net

Sol-gel methods: Using precursors like praseodymium nitrate and agents like propylene (B89431) oxide to form a gel which is then calcined. acs.orgacs.orgresearchgate.net

Citrate method: Involving the reaction of praseodymium nitrate with citric acid in an ethanol (B145695) solution, followed by drying and calcination. acs.org

Modified Pechini method: A polymerizable precursor route that offers good control over the final nanostructure. acs.org

These methods consistently produce praseodymium oxide with a cubic fluorite-like structure and nanocrystalline domains in the range of tens of nanometers. acs.orgacs.orgresearchgate.net The resulting nanostructured oxide can then be reacted with sulfuric acid to potentially yield nanostructured this compound. wikipedia.org The properties of the final sulfate product would likely be influenced by the characteristics of the initial nanostructured oxide precursor.

Yield and Purity Assessment Methodologies

Accurate determination of the yield and purity of synthesized this compound is crucial for its application. This involves a combination of classical and instrumental analytical techniques.

Gravimetric analysis is a fundamental and highly accurate method for determining the sulfate content in a sample of this compound. researchgate.net The process typically involves precipitating the sulfate ions from a solution as a highly insoluble salt, such as barium sulfate (BaSO₄). frontiersin.org

In a typical procedure, a precisely weighed sample of the this compound is dissolved. Then, a solution of barium chloride is added in excess to ensure complete precipitation of the sulfate ions. The resulting BaSO₄ precipitate is then carefully filtered, washed, dried or ignited, and weighed. From the mass of the BaSO₄ precipitate, the mass and percentage of sulfate in the original sample can be calculated based on stoichiometric relationships. researchgate.net For instance, in one study, the gravimetric analysis of a synthesized this compound sample yielded a sulfate ion content of 50.58%, which is in close agreement with the theoretical value of 50.56%. mdpi.comnih.gov

Determining the precise stoichiometry of this compound, especially in its hydrated or complex forms, requires a suite of analytical techniques.

Elemental analysis for praseodymium can be performed to determine its percentage in the compound. osti.gov This data, combined with the sulfate content from gravimetric analysis, allows for the calculation of the empirical formula and verification of the stoichiometry. osti.gov

Instrumental techniques play a vital role in characterizing the product. These include:

X-ray Diffraction (XRD): Used to identify the crystal structure and phase purity of the synthesized compound. osti.govnih.gov For example, anhydrous Pr₂(SO₄)₃ has been identified to have a monoclinic crystal structure. mdpi.comnih.govnih.gov

Infrared Spectroscopy (IR): Helps in identifying the functional groups present, such as sulfate and water molecules in hydrates. osti.gov

Thermal Analysis (DTA/TGA): Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are used to study the thermal stability and decomposition of the compound, including the loss of water of hydration. nih.gov

By combining these analytical methods, a comprehensive understanding of the yield, purity, and stoichiometry of the synthesized this compound can be achieved. For example, a study combining these techniques reported a yield of 99% of the theoretical value for a synthesized this compound powder. mdpi.comnih.gov

Table of Experimental Data for this compound Synthesis and Analysis

This table is interactive. Click on the headers to sort the data.

| Parameter | Value | Analytical Method | Reference |

| Sulfate Content (Experimental) | 50.58% | Gravimetric Analysis | mdpi.comnih.gov |

| Sulfate Content (Theoretical) | 50.56% | Stoichiometric Calculation | mdpi.comnih.gov |

| Yield | 99% | Gravimetric | mdpi.comnih.gov |

| Crystal Structure | Monoclinic | X-ray Diffraction | mdpi.comnih.govnih.gov |

| Space Group | C2/c | X-ray Diffraction | mdpi.comnih.govnih.gov |

Anhydrous this compound Crystal Structure

The anhydrous form of this compound (Pr₂(SO₄)₃) has been a subject of detailed structural studies, particularly at elevated temperatures to ensure the complete removal of water molecules.

The crystal structure of anhydrous this compound has been successfully determined using Rietveld analysis of X-ray diffraction (XRD) data. researchgate.netnih.govmdpi.comnih.gov This powerful technique allows for the refinement of a theoretical crystal structure model against experimental powder diffraction data, providing precise information on atomic positions, lattice parameters, and other structural details. researchgate.netresearchgate.net Studies have utilized this method on samples prepared by precipitation to elucidate the compound's structural characteristics. researchgate.netnih.govmdpi.comnih.gov

Anhydrous this compound crystallizes in the monoclinic system. researchgate.netnih.govmdpi.com Through detailed structural analysis, it has been assigned to the centrosymmetric space group C2/c (No. 15). researchgate.netnih.govmdpi.comnih.gov This classification is consistent with other light rare-earth element sulfates, such as those of neodymium and europium, which are isostructural with Pr₂(SO₄)₃. nih.govmdpi.com The crystal structure consists of praseodymium ions coordinated by oxygen atoms from the sulfate tetrahedra, forming a three-dimensional network. mdpi.com

Precise unit cell parameters for anhydrous this compound have been determined from XRD data collected at 150 °C. researchgate.netnih.govmdpi.comnih.gov At this temperature, the compound exhibits the following lattice constants and unit cell volume:

| Parameter | Value |

| a | 21.6052 (4) Å |

| b | 6.7237 (1) Å |

| c | 6.9777 (1) Å |

| β | 107.9148 (7)° |

| Volume (V) | 964.48 (3) ų |

| Z | 4 |

| Data sourced from references researchgate.netnih.govmdpi.comnih.govresearchgate.net |

The parameter Z represents the number of formula units per unit cell.

Hydrate Crystal Structures of this compound

This compound readily absorbs water to form stable hydrates, most notably the pentahydrate and octahydrate. wikipedia.org These hydrated forms possess distinct crystal structures.

Both the pentahydrate (Pr₂(SO₄)₃·5H₂O) and the octahydrate (Pr₂(SO₄)₃·8H₂O) forms of this compound crystallize in the monoclinic system. wikipedia.orgzhishangchemical.com The inclusion of water molecules into the crystal lattice significantly alters the structural arrangement and physical properties, such as density. The density of the pentahydrate is reported as 3.713 g/cm³, while the octahydrate has a lower density of 2.813 g/cm³. wikipedia.org

The crystal structure of this compound octahydrate has been redetermined with high precision. researchgate.netresearchgate.net It belongs to the monoclinic space group C12/c1 (an alternative setting of C2/c, No. 15). wikipedia.orgresearchgate.netresearchgate.net In this structure, the praseodymium ion is coordinated by oxygen atoms from both water molecules and sulfate groups. researchgate.net The refined crystallographic data for the octahydrate are presented below.

| Parameter | Value |

| Space Group | C12/c1 (No. 15) |

| a | 1370.0 (2) pm |

| b | 686.1 (1) pm |

| c | 1845.3 (2) pm |

| β | 102.80 (1)° |

| Z | 4 |

| Data sourced from reference wikipedia.org |

Another study reports similar lattice constants: a = 13.700(2) Å, b = 6.861(1) Å, c = 18.453(2) Å, β = 102.80(1)°, with a calculated unit cell volume of 1691.4 ų. researchgate.netresearchgate.net

Structural Differences Between Anhydrous and Hydrated Forms

This compound exists in both an anhydrous state, Pr₂(SO₄)₃, and as various hydrates, most commonly the octahydrate, Pr₂(SO₄)₃·8H₂O. wikipedia.org These two forms exhibit significant differences in their crystal structures, primarily due to the incorporation of water molecules into the crystalline lattice of the hydrated form.

The anhydrous form, Pr₂(SO₄)₃, crystallizes in the monoclinic system with the space group C2/c. mdpi.comnih.gov In contrast, the octahydrate, Pr₂(SO₄)₃·8H₂O, also has a monoclinic crystal structure, but its space group is reported as C12/c1 (No. 15). wikipedia.org The presence of eight water molecules per formula unit in the hydrate leads to a larger unit cell volume and a lower density compared to the anhydrous salt. wikipedia.org

In the structure of the octahydrate, the water molecules are not merely occupying voids; they are integral to the coordination sphere of the praseodymium ion. mdpi.com The Pr³⁺ ion is coordinated by four oxygen atoms from sulfate groups and four oxygen atoms from water molecules. mdpi.com This arrangement is absent in the anhydrous form, which consists of a more compact three-dimensional framework of Pr³⁺ ions and sulfate tetrahedra. researchgate.net

Table 1: Comparison of Crystallographic Data for Anhydrous and Octahydrated this compound

| Property | Anhydrous Pr₂(SO₄)₃ | Pr₂(SO₄)₃·8H₂O (Octahydrate) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c mdpi.comnih.gov | C12/c1 (No. 15) wikipedia.org |

| a | 21.6052 Å (at 150 °C) mdpi.com | 13.700 Å wikipedia.org |

| b | 6.7237 Å (at 150 °C) mdpi.com | 6.861 Å wikipedia.org |

| c | 6.9777 Å (at 150 °C) mdpi.com | 18.453 Å wikipedia.org |

| β | 107.9148° (at 150 °C) mdpi.com | 102.80° wikipedia.org |

| V | 964.48 ų (at 150 °C) mdpi.com | 1691.4 ų researchgate.net |

| Z | 4 mdpi.com | 4 wikipedia.org |

| Density (g/cm³) | 3.72 zhishangchemical.com | 2.813 wikipedia.org |

Thermal Expansion Anisotropy Studies

Thermal expansion studies on anhydrous this compound reveal a highly anisotropic nature. mdpi.comnih.gov

High-temperature X-ray diffraction (XRD) studies have quantified the changes in the lattice parameters of anhydrous Pr₂(SO₄)₃. mdpi.com Upon heating from 30 °C to 150 °C, the cell parameters a, b, and c all show a tendency to increase. mdpi.com Concurrently, the monoclinic angle β undergoes a significant and steady increase with temperature. mdpi.comnih.gov This increase in β is a key factor driving the anisotropic behavior. The unit cell volume, V, consequently expands as a function of temperature. mdpi.com

Table 2: Temperature Dependence of Lattice Parameters for Anhydrous Pr₂(SO₄)₃ (Data estimated from graphical representations in scientific literature) mdpi.com

| Temperature (°C) | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

| 30 | ~21.598 | ~6.7230 | ~6.976 | ~107.87 | ~963.8 |

| 50 | ~21.600 | ~6.7232 | ~6.977 | ~107.88 | ~964.0 |

| 100 | ~21.602 | ~6.7235 | ~6.977 | ~107.90 | ~964.2 |

| 150 | ~21.605 | ~6.7237 | ~6.978 | ~107.91 | ~964.5 |

A remarkable consequence of the thermal behavior of anhydrous Pr₂(SO₄)₃ is the presence of negative thermal expansion (NTE) in a specific direction. mdpi.comnih.gov While the unit cell axes a, b, and c expand with heat, the sharp increase in the monoclinic angle β forces a contraction along a particular direction within the crystal lattice. mdpi.comresearchgate.netdntb.gov.ua This contraction upon heating, visualized through analysis of the thermal expansion tensor, is a defining characteristic of this compound's thermal properties. mdpi.comresearchgate.net

Coordination Environment within Crystalline Lattices

The coordination geometry of the Praseodymium(III) ion is a critical aspect of its crystal chemistry and varies significantly depending on the specific compound.

The coordination environment of the Pr³⁺ ion differs notably between the anhydrous and hydrated forms of this compound.

Anhydrous Pr₂(SO₄)₃ : In the anhydrous crystal structure, the Pr³⁺ ion is part of a complex three-dimensional network formed with sulfate tetrahedra. mdpi.comresearchgate.net The praseodymium ion is coordinated exclusively by oxygen atoms belonging to the surrounding sulfate groups.

This compound Octahydrate (Pr₂(SO₄)₃·8H₂O) : In the octahydrate, the Pr³⁺ ion has a coordination number of eight. researchgate.net Its coordination sphere is composed of four oxygen atoms from four distinct sulfate groups and four oxygen atoms from four water molecules. mdpi.com This arrangement results in the formation of a PrO₄(H₂O)₄ antisquare prism. mdpi.com

Other praseodymium sulfate compounds exhibit different coordination schemes. For instance, in this compound hydroxide (B78521), Pr(SO₄)(OH), the Pr³⁺ ion is nine-coordinate, adopting a distorted tricapped trigonal prismatic geometry. nih.govresearchgate.net In the double sulfate K₆[Pr₂(SO₄)₆], the praseodymium ion is ten-coordinated in a geometry best described as a bicapped square antiprism. chemrxiv.org These examples underscore the versatility of praseodymium's coordination chemistry.

Influence of Sulfate Ligands on Coordination Polyhedra

The sulfate ligands play a crucial role in defining the coordination environment around the praseodymium(III) ion. In the anhydrous monoclinic structure, the Pr³⁺ ion is seven-coordinated, with the coordinating oxygen atoms originating from the sulfate groups. mdpi.com This coordination results in the formation of [PrO₇] polyhedra, which can be described as distorted monocapped trigonal prisms. mdpi.com

In other praseodymium sulfate compounds, the coordination can vary. For instance, in this compound hydroxide, Pr(SO₄)(OH), the Pr³⁺ ion is nine-coordinated by oxygen atoms from six sulfate groups and three hydroxide anions, forming a distorted tricapped trigonal prismatic geometry. nih.gov Similarly, in certain lanthanide-sulfate-glutarate coordination polymers containing praseodymium, the metal ion can also exhibit a nine-coordinate environment. acs.org

The way sulfate groups bridge the metal centers dictates the dimensionality and topology of the resulting framework. In the case of anhydrous Pr₂(SO₄)₃, the sulfate tetrahedra act as linkers between the [PrO₇] polyhedra, creating a three-dimensional network. mdpi.com The connectivity can be complex, with some sulfate groups sharing edges and corners with the praseodymium polyhedra.

It has been observed in various lanthanide sulfates that the coordination environment is sensitive to factors like the presence of other cations or ligands. For example, in compounds like K₆[Pr₂(SO₄)₆], the praseodymium ion is ten-coordinated. chemrxiv.org This highlights the flexibility of the coordination sphere of praseodymium, which is significantly influenced by the nature and arrangement of the surrounding sulfate ligands.

Composition Boundaries of Monoclinic Structure in Anhydrous Lanthanide Sulfates

The monoclinic structure, with the space group C2/c, is not unique to this compound but is observed in a series of anhydrous lanthanide sulfates. mdpi.com This structural type is found for lanthanides at the beginning of the series. Specifically, anhydrous sulfates of neodymium (Nd) and europium (Eu) have been confirmed to adopt this monoclinic structure. mdpi.com

Based on structural similarities and trends in the lanthanide series, it is highly probable that the anhydrous sulfates of promethium (Pm) and samarium (Sm) also crystallize in this same monoclinic form. mdpi.com Therefore, the composition boundary for this monoclinic structure among the anhydrous lanthanide sulfates (Ln₂(SO₄)₃) appears to extend from praseodymium to europium.

In contrast, the sulfates of the heavier rare-earth elements tend to crystallize in different systems. For example, the anhydrous sulfates of yttrium (Y), erbium (Er), and ytterbium (Yb) predominantly adopt an orthorhombic structure with the space group Pbcn. mdpi.com This structural change across the lanthanide series is a manifestation of the lanthanide contraction, where the decreasing ionic radii of the heavier lanthanides favor different coordination environments and crystal packing.

The following table summarizes the known and predicted crystal structures for a portion of the anhydrous lanthanide sulfate series.

| Lanthanide (Ln) | Compound | Crystal System | Space Group |

| Praseodymium (Pr) | Pr₂(SO₄)₃ | Monoclinic | C2/c |

| Neodymium (Nd) | Nd₂(SO₄)₃ | Monoclinic | C2/c |

| Promethium (Pm) | Pm₂(SO₄)₃ | Monoclinic (Predicted) | C2/c |

| Samarium (Sm) | Sm₂(SO₄)₃ | Monoclinic (Predicted) | C2/c |

| Europium (Eu) | Eu₂(SO₄)₃ | Monoclinic | C2/c |

| Yttrium (Y) | Y₂(SO₄)₃ | Orthorhombic | Pbcn |

| Erbium (Er) | Er₂(SO₄)₃ | Orthorhombic | Pbcn |

| Ytterbium (Yb) | Yb₂(SO₄)₃ | Orthorhombic | Pbcn |

This demarcation highlights a clear structural transition within the anhydrous lanthanide sulfate family, with the monoclinic C2/c structure being characteristic of the lighter lanthanides.

Spectroscopic Characterization and Electronic Structure of Praseodymium Iii Sulfate

Vibrational Spectroscopy (Raman and Fourier-transform Infrared Absorption Spectroscopy)

Vibrational spectroscopy, encompassing both Raman and Fourier-transform infrared (FTIR) absorption techniques, serves as a powerful tool for probing the structural characteristics of praseodymium(III) sulfate (B86663). The analysis of its vibrational spectra allows for the identification of active phonon modes and a detailed understanding of the sulfate group's coordination within the crystal lattice. nih.gov

The crystal structure of anhydrous praseodymium(III) sulfate belongs to the monoclinic space group C2/c. nih.gov A group-theoretical analysis for this structure, which contains 34 atoms in its primitive cell, predicts a total of 102 phonon modes at the center of the Brillouin zone. nih.gov These modes are distributed among the irreducible representations as follows: Γvibr = 25Ag + 25Au + 26Bg + 26Bu. nih.gov

The modes with 'g' subscripts (Ag, Bg) are Raman active, while those with 'u' subscripts (Au, Bu) are infrared active. nih.gov The external vibrations, which include the rotation of SO₄²⁻ units and translational vibrations of the structural components, are typically observed below 250 cm⁻¹ in the Raman spectrum. nih.gov

The vibrational spectra of Pr₂(SO₄)₃ are dominated by the internal modes of the sulfate (SO₄²⁻) ions. A free sulfate tetrahedron possesses Td symmetry and has four fundamental vibrational modes: symmetric stretching (ν₁), symmetric bending (ν₂), antisymmetric stretching (ν₃), and antisymmetric bending (ν₄). nih.gov In the Pr₂(SO₄)₃ crystal lattice, the sulfate tetrahedra occupy two distinct crystallographically independent positions, leading to a splitting of these modes. nih.gov

The high-wavenumber region of the spectra (above 950 cm⁻¹) corresponds to the stretching vibrations of the sulfate ions. nih.gov The key vibrational assignments for anhydrous Pr₂(SO₄)₃ are detailed below. nih.gov

| Vibrational Mode | Raman Shift (cm⁻¹) | Infrared Absorption (cm⁻¹) | Assignment |

| ν₁ | 1010, 1020, 1054 | ~1010 (broad) | Symmetric Stretching |

| ν₂ | 380 - 520 | Not specified | Symmetric Bending |

| ν₃ | >1054 | >1030 | Antisymmetric Stretching |

| ν₄ | 595 - 670 | 575 - 675 | Antisymmetric Bending |

This table is based on data from reference nih.gov.

In the Raman spectrum, the symmetric stretching (ν₁) modes are clearly resolved as distinct bands at 1010, 1020, and 1054 cm⁻¹. nih.gov In the infrared spectrum, these modes overlap to form a broad band around 1010 cm⁻¹. nih.gov The remaining bands in the high-frequency region are attributed to the antisymmetric stretching (ν₃) vibrations. nih.gov The antisymmetric bending (ν₄) modes are observed in the 575–675 cm⁻¹ range in both Raman and IR spectra, while the symmetric bending (ν₂) modes appear between 380 and 520 cm⁻¹ in the Raman spectrum. nih.gov

This compound readily absorbs water to form hydrates, most commonly the octahydrate, Pr₂(SO₄)₃·8H₂O. nih.govwikipedia.org The presence of water molecules in the crystal structure introduces additional vibrational modes, primarily the O-H stretching and H-O-H bending vibrations, which significantly alter the vibrational spectra compared to the anhydrous form. The dehydration process of the octahydrate occurs in a single stage. nih.gov To study the intrinsic properties of the compound without the influence of water, spectroscopic measurements are often performed on samples heated to exclude hydration effects. nih.gov

Electronic Band Structure Elucidation

The electronic properties and band structure of this compound have been investigated using theoretical methods, providing a window into its behavior as a dielectric material.

First-principles (ab initio) calculations have been employed to determine the electronic band structure of Pr₂(SO₄)₃. nih.gov These calculations, which account for the spin-polarized nature of the praseodymium f-electrons, reveal that Pr₂(SO₄)₃ is a direct band gap compound. nih.govresearchgate.net The valence band maximum (VBM) and the conduction band minimum (CBM) are both located at the Γ point (the center) of the Brillouin zone. nih.gov

The calculated band gap values differ for spin-up and spin-down electronic states:

Spin-up band gap: 5.47 eV nih.gov

Spin-down band gap: 5.69 eV nih.gov

The band structure also features distinctive flat, narrow electronic branches. These are located at 2.78–3.01 eV in the spin-up structure and 4.89–5.42 eV in the spin-down structure, which are formed by the f electronic states of the praseodymium ions. nih.gov

To understand the nature of the electronic transitions, the partial density of states (PDOS) has been analyzed. This analysis reveals the specific atomic orbital contributions to the band edges. nih.gov

Valence Band: The top of the valence band is predominantly formed by the p-orbitals of oxygen ions. nih.govresearchgate.net

Conduction Band: The bottom of the conduction band is primarily composed of the d-orbitals of the Pr³⁺ ions. nih.govresearchgate.net

This electronic configuration, with the valence band maximum dominated by oxygen p-states and the conduction band minimum by praseodymium d-states, is characteristic of the material's electronic properties. nih.gov

Contribution of Praseodymium(III) f and d Electrons to Electronic States

The electronic structure of this compound is significantly influenced by the valence electrons of its constituent ions. The neutral praseodymium atom has an electron configuration of [Xe]4f³6s². wikipedia.orgwebqc.org In its trivalent state (Pr³⁺) within the sulfate compound, it loses the two 6s electrons and one 4f electron. webqc.org

Ab initio calculations performed on this compound reveal the specific contributions of its electrons to the electronic band structure. nih.govresearchgate.net The top of the valence band is primarily formed by the p electrons originating from the oxygen ions of the sulfate groups. nih.govresearchgate.net Conversely, the bottom of the conduction band is predominantly formed by the d electrons of the praseodymium(III) ions. nih.govresearchgate.net This configuration establishes this compound as a direct band gap compound, with both the valence band maximum and the conduction band minimum located at the center of the Brillouin zone. nih.gov

Luminescence Spectroscopy and f-f Transitions

This compound exhibits noteworthy luminescence properties stemming from the unique electronic configuration of the Pr³⁺ ion. nih.gov The observed luminescence is a result of intra-configurational 4f-4f electronic transitions, which are characteristic of lanthanide ions. nih.gov The analysis of its photoluminescence provides critical insights into the material's electronic energy levels and the influence of the crystal host on the radiative properties of the praseodymium ion. mdpi.com

Photoluminescence (PL) and Photoluminescence Excitation (PLE) Spectra Analysis

The photoluminescence of this compound has been investigated at both room temperature (300 K) and cryogenic temperature (77 K). nih.govmdpi.com When excited by light at a wavelength of 440 nm, which corresponds to the ³H₆ → ³P₂ transition of the Pr³⁺ ion, the compound displays modest luminescence in the red region of the spectrum. mdpi.com

Determination of Zero Phonon Line (ZPL) Position

The Zero Phonon Line (ZPL) represents the energy of a purely electronic transition between two states without the involvement of lattice vibrations (phonons). wikipedia.org Its precise determination is essential for the accurate assignment of luminescent bands. nih.govresearchgate.net

Through the analysis of photoluminescence (PL) and photoluminescence excitation (PLE) spectra measured at 77 K, the exact position of the ZPL for the ³P₀ ↔ ³H₄ transition in this compound has been determined. nih.govresearchgate.netmdpi.com The peak observed at 480 nm (equivalent to 20,833 cm⁻¹) in the 77 K excitation spectrum is identified as the ZPL. mdpi.com A weak sideband at longer wavelengths in the excitation spectrum is attributed to the contribution of thermally distributed phonons. mdpi.com In the emission spectrum, the corresponding peak is slightly shifted to longer wavelengths due to reabsorption effects within the ZPL width. mdpi.com

Assignment of Luminescent Bands and Transitions (e.g., ³P₀ → ³F₂ transition)

The assignment of the various emission bands in the luminescence spectrum of this compound is made possible by identifying the ZPL position. nih.govmdpi.com The most prominent feature in both the room temperature and 77 K emission spectra is the band with a maximum at 640 nm, which is assigned to the ³P₀ → ³F₂ transition. nih.govresearchgate.netmdpi.com

Other observed emissive transitions include those from the ³P₁ level. Bands located at approximately 675 nm and 700 nm are attributed to the ³P₁ → ³F₃ and ³P₁ → ³F₄ transitions, respectively. nih.gov Notably, the emission line corresponding to the ³P₀ → ³F₃ transition is reportedly absent or unobservable against the background of the ³P₁ → ³F₄ band. mdpi.com

| Wavelength (nm) | Transition Assignment | Reference |

|---|---|---|

| ~640 | ³P₀ → ³F₂ | nih.govresearchgate.netmdpi.com |

| ~675 | ³P₁ → ³F₃ | nih.gov |

| ~700 | ³P₁ → ³F₄ | nih.gov |

Influence of Crystal Field on Luminescence Intensity

The crystal field, which describes the electrostatic environment of the Pr³⁺ ion within the sulfate lattice, has a significant impact on the luminescence properties. mdpi.com The intensity distribution among the various luminescence bands is variable and depends on the crystal field effects in different host materials. mdpi.com This variability arises from changes in the oscillator strengths and energies of both the initial and final states of the electronic transitions. mdpi.com

In this compound, the influence of the crystal field is exemplified by the absence of the ³P₀ → ³F₃ emission line. mdpi.com This phenomenon is not attributed to reabsorption but is instead associated with a specific dependence of this transition's intensity on the local crystal field. mdpi.com

Ion-Specific 4f-4f Transitions in this compound

The luminescence of this compound is characterized by sharp emission lines that originate from electronic transitions within the 4f orbital of the Pr³⁺ ion. These 4f-4f transitions are Laporte-forbidden but gain some probability through mechanisms like vibronic coupling or mixing of opposite-parity wavefunctions due to the crystal field. acs.org The specific transitions observed, such as ³P₀ → ³F₂ and ³P₁ → ³F₄, are intrinsic to the Pr³⁺ ion. nih.govmdpi.com The chemical environment provided by the sulfate host has a considerable impact on these f-f transitions, and any modification to this environment can lead to changes in the absorption and emission spectra. nih.goviscientific.org

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Excitation Wavelength for PL | 440 nm | Corresponds to the ³H₆ → ³P₂ transition of Pr³⁺ | mdpi.com |

| Major Emission Peak | 640 nm | Corresponds to the ³P₀ → ³F₂ transition | nih.govmdpi.com |

| Zero Phonon Line (ZPL) Position | 480 nm (at 77 K) | Pure electronic transition (³P₀ ↔ ³H₄) | mdpi.com |

Absorption Spectroscopy Studies

Absorption spectroscopy is a critical technique for probing the electronic structure of lanthanide compounds. For this compound, this method focuses on the electronic transitions within the partially filled 4f shell of the Pr³⁺ ion. These transitions, known as 4f-4f transitions, are characteristically sharp and narrow, resembling atomic line spectra. This is because the 4f electrons are well-shielded from the chemical environment by the outer 5s and 5p electron shells. Nevertheless, the ligand field created by the sulfate and water ligands induces subtle shifts and splittings in the energy levels, providing valuable information about the electronic interactions within the compound.

Analysis of 4f-4f Transition Spectra for Pr(III)

The electronic configuration of the praseodymium(III) ion is [Xe]4f². The interactions between these two 4f electrons, along with spin-orbit coupling, give rise to a series of distinct energy levels, designated by the term symbol ²S⁺¹Lⱼ. In this compound, electronic transitions occur from the ³H₄ ground state to these various excited energy levels.

While a detailed absorption spectrum specifically for solid this compound is not extensively reported in literature, the spectrum of the Pr(III) aquo ion provides a very close approximation, as the immediate coordination environment in the hydrated salt consists of oxygen atoms from water molecules and sulfate groups. Luminescence studies on Pr₂(SO₄)₃ have identified the ³P₀ level to be at approximately 20790 cm⁻¹. The observed energy levels for the Pr(III) aquo ion, which are representative of the transitions in its hydrated sulfate salt, are presented below.

Table 1: Observed 4f-4f Electronic Transitions for the Pr(III) Aquo Ion Data sourced from Carnall, W. T., Fields, P. R., & Rajnak, K. (1968). The Journal of Chemical Physics.

| Excited State Term (²S⁺¹Lⱼ) | Energy (cm⁻¹) |

|---|---|

| ³H₅ | 2139 |

| ³H₆ | 4223 |

| ³F₂ | 5030 |

| ³F₃ | 6439 |

| ³F₄ | 6873 |

| ¹G₄ | 9795 |

| ¹D₂ | 16930 |

| ³P₀ | 20790 |

| ³P₁ | 21390 |

| ¹I₆ | 21650 |

| ³P₂ | 22530 |

Evaluation of Spectral Parameters (e.g., Slater-Condon, Lande factor, Racah energy, nephelauxetic effect)

The precise energies of the 4f-4f transitions are governed by several fundamental electronic parameters. By fitting the experimentally observed energy levels from the absorption spectrum to a theoretical model, these parameters can be evaluated, offering deep insight into the electronic structure of the Pr³⁺ ion within the this compound crystal lattice.

Slater-Condon and Racah Parameters: The electrostatic repulsion between the 4f electrons is described by the Slater-Condon parameters (F², F⁴, F⁶) or, alternatively, the Racah parameters (E¹, E², E³). These parameters quantify the energy separation between different spectral terms (e.g., ³H, ³F, ¹G).

Lande Factor (Spin-Orbit Coupling): The Lande spin-orbit coupling parameter (ζ₄f) quantifies the interaction between the spin and orbital angular momenta of the electrons. This interaction is responsible for splitting the electrostatic terms into distinct J-levels (e.g., splitting the ³H term into ³H₄, ³H₅, and ³H₆ levels).

Nephelauxetic Effect: When a free Pr³⁺ ion is placed into a compound like this compound, the surrounding ligands (sulfate ions and water molecules) cause a slight expansion of the 4f electron orbitals. This "cloud expansion" reduces the inter-electronic repulsion, leading to a decrease in the values of the Slater-Condon parameters compared to the free ion. wikipedia.org This phenomenon is known as the nephelauxetic effect. wikipedia.org The magnitude of this effect is quantified by the nephelauxetic ratio (β), defined as the ratio of the parameter in the compound to that in the free ion (e.g., β = F²(complex) / F²(free ion)). A β value less than 1 indicates a degree of covalent character in the metal-ligand bond. wikipedia.org

The following table compares the spectral parameters for the free Pr³⁺ ion with those determined for the Pr³⁺ aquo ion, which serves as a model for the environment in hydrated this compound. The reduction in the parameter values for the aquo ion demonstrates the nephelauxetic effect.

Table 2: Spectral Parameters for Free Pr(III) Ion and Pr(III) Aquo Ion Data sourced from Carnall, W. T., Fields, P. R., & Rajnak, K. (1968). The Journal of Chemical Physics.

| Parameter | Free Pr³⁺ Ion Value (cm⁻¹) | Pr³⁺ Aquo Ion Value (cm⁻¹) | Nephelauxetic Ratio (β) |

|---|---|---|---|

| F² | 322.08 | 313.84 | 0.974 |

| F⁴ | 44.46 | 43.41 | 0.976 |

| F⁶ | 4.86 | 4.75 | 0.977 |

| ζ₄f (Lande factor) | 741.0 | 729.5 | 0.984 |

The nephelauxetic ratio values, being slightly less than unity, indicate a small but definite expansion of the 4f orbitals and a minor degree of covalent bonding between the praseodymium ion and the coordinating oxygen atoms of the water and sulfate ligands.

Thermal Behavior and Decomposition Kinetics of Praseodymium Iii Sulfate

Thermal Stability Profiles

The thermal behavior of Praseodymium(III) sulfate (B86663) is dictated by its hydration state and the surrounding atmosphere. Both the anhydrous and hydrated forms exhibit distinct stability profiles upon heating.

Anhydrous Praseodymium(III) sulfate, Pr₂(SO₄)₃, demonstrates significant thermal stability. When heated in an inert atmosphere, such as argon, it remains stable over a broad temperature range. Studies have shown that anhydrous Pr₂(SO₄)₃ does not undergo decomposition at temperatures from 30°C up to 870°C. nih.govresearchgate.net This high decomposition temperature indicates strong ionic bonding within the crystal lattice. Above this temperature, the compound begins to decompose, typically forming an intermediate oxysulfate.

The hydrated form, this compound octahydrate (Pr₂(SO₄)₃·8H₂O), loses its water of crystallization upon heating. This dehydration process has been observed to occur in a single, continuous step, despite the potential for crystallographically distinct water molecules within the structure. nih.gov Isothermal heating experiments confirm that complete dehydration can be achieved at elevated temperatures. For instance, holding the hydrated salt at temperatures of 250°C or 350°C results in the total loss of its water molecules, yielding the amorphous anhydrous form. nih.gov

Kinetic Analysis of Thermal Decomposition

The study of the kinetics of thermal decomposition provides insight into the energy requirements and mechanisms of the degradation process. Techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are instrumental in elucidating these parameters.

Simultaneous TGA/DTA studies of this compound octahydrate reveal a multi-stage decomposition process. The initial weight loss, observed in TGA, corresponds to the single-step dehydration of the octahydrate to form anhydrous Pr₂(SO₄)₃. nih.gov Interestingly, DTA curves show a low-intensity exothermic peak in the range of 350–370°C. nih.gov This peak is not associated with a mass loss but is attributed to the crystallization of the amorphous anhydrous Pr₂(SO₄)₃ that forms immediately after dehydration. nih.gov

Further heating leads to the decomposition of the now crystalline anhydrous sulfate. This high-temperature process occurs in two main steps:

Formation of Oxysulfate: Anhydrous Pr₂(SO₄)₃ first decomposes to form an intermediate praseodymium oxysulfate, Pr₂O₂SO₄.

Formation of Oxide: In the final step, at even higher temperatures (typically in the range of 1100–1250°C), the remaining sulfate groups in the oxysulfate decompose to yield the final solid product, a praseodymium oxide. mdpi.com

The kinetic parameters, including activation energy (Eₐ) and the pre-exponential factor (A), quantify the energy barrier and frequency of collisions for the decomposition reactions. These parameters are often calculated from TGA/DTA data obtained at multiple heating rates.

Kinetic analysis of the thermal decomposition of praseodymium sulfates has been performed, revealing the significant kinetic complexity of the high-temperature decomposition steps. mdpi.com The decomposition of anhydrous Pr₂(SO₄)₃ and the intermediate Pr₂O₂SO₄ involves substantially higher activation energies compared to the initial dehydration of the octahydrate, indicating that these are the rate-limiting steps requiring much greater energy input. mdpi.com While detailed studies have calculated the specific kinetic parameters for each decomposition stage, the precise numerical values for activation energy and the pre-exponential factor were not available in the reviewed literature.

Interactive Data Table: Decomposition Stages of this compound

| Decomposition Stage | Chemical Transformation | Temperature Range (°C) | Key Observations |

| Dehydration | Pr₂(SO₄)₃·8H₂O → Pr₂(SO₄)₃ + 8H₂O | ~100 - 350 | Single-step mass loss in TGA. nih.gov |

| Crystallization | Pr₂(SO₄)₃ (Amorphous) → Pr₂(SO₄)₃ (Crystalline) | ~350 - 370 | Exothermic peak in DTA, no mass loss. nih.gov |

| Sulfate Decomposition | Pr₂(SO₄)₃ → Pr₂O₂SO₄ + 2SO₃ | > 870 | High-temperature mass loss. |

| Oxysulfate Decomposition | Pr₂O₂SO₄ → Pr₂O₃ + SO₃ | ~1100 - 1250 | Final mass loss to form oxide. mdpi.com |

The thermal stability of lanthanide sulfates often exhibits trends across the series. When comparing this compound to its neighbors, it demonstrates relatively high kinetic stability. For instance, anhydrous this compound is stable up to 870°C, whereas Lanthanum(III) sulfate (La₂(SO₄)₃) begins to decompose at a lower temperature of 775°C under similar conditions.

A comparative study with europium compounds indicates a greater kinetic stability for both Pr₂(SO₄)₃·8H₂O and anhydrous Pr₂(SO₄)₃ when compared to their corresponding europium sulfate counterparts. mdpi.com However, this trend reverses for the intermediate oxysulfate, where Pr₂O₂SO₄ shows reduced stability compared to Eu₂O₂SO₄. mdpi.com This highlights that stability trends are not always monotonic across the lanthanide series and can vary for different intermediate compounds in a decomposition pathway.

Decomposition Pathway Characterization

The thermal decomposition of this compound, particularly its common hydrated form, this compound octahydrate (Pr₂(SO₄)₃·8H₂O), follows a multi-step pathway upon heating. This process involves dehydration, the formation of stable intermediates, and the eventual conversion to a final oxide phase. The entire sequence is characterized by distinct temperature ranges for each transformation, beginning with the loss of water molecules and concluding with the breakdown of sulfate groups to yield praseodymium oxide.

Identification of Intermediate Decomposition Species

The thermal decomposition of hydrated this compound proceeds through several well-defined intermediate species. The initial material is typically this compound octahydrate (Pr₂(SO₄)₃·8H₂O). nih.gov Upon heating, this hydrate (B1144303) loses its water of crystallization to form anhydrous this compound (Pr₂(SO₄)₃). nih.govevitachem.com This anhydrous form is stable over a significant temperature range before it begins to decompose further. mdpi.comnih.gov

The first key intermediate formed from the decomposition of the anhydrous sulfate is praseodymium oxysulfate (Pr₂O₂SO₄). evitachem.comresearchgate.netmdpi.com This compound represents a partial decomposition where some of the sulfate has been converted to oxide. This oxysulfate is a stable intermediate before the final transformation occurs at higher temperatures.

Table 1: Intermediate Species in the Decomposition of this compound

| Formula | Compound Name | Role in Decomposition |

|---|---|---|

| Pr₂(SO₄)₃·8H₂O | This compound octahydrate | Starting hydrated compound |

| Pr₂(SO₄)₃ | Anhydrous this compound | Dehydrated intermediate |

Mechanisms of Dehydration and Sulfate Decomposition

Following dehydration, the anhydrous Pr₂(SO₄)₃ remains stable up to approximately 850-870°C. evitachem.commdpi.com Above this temperature, the decomposition of the sulfate groups commences in two distinct steps. mdpi.com

First Step (Formation of Oxysulfate): In the temperature range of approximately 860°C to 1050°C, the anhydrous sulfate partially decomposes to form praseodymium oxysulfate (Pr₂O₂SO₄). evitachem.commdpi.com This step corresponds to a mass loss of about 20%. evitachem.com

Second Step (Final Decomposition): In the higher temperature range of 1100°C to 1250°C, the remaining sulfate groups in the praseodymium oxysulfate intermediate break down, leading to the formation of the final oxide phase. mdpi.com

Conversion to Oxide Phases upon Thermal Treatment

The final product of the thermal decomposition of this compound at temperatures above 1050°C is praseodymium(III,IV) oxide (Pr₆O₁₁). evitachem.commdpi.com The formation of this specific mixed-valence oxide is a characteristic outcome for the thermal decomposition of oxygen-containing praseodymium compounds. mdpi.com The conversion from the praseodymium oxysulfate intermediate (Pr₂O₂SO₄) to Pr₆O₁₁ marks the completion of the decomposition pathway.

Table 2: Summary of Thermal Decomposition Stages for this compound Octahydrate

| Temperature Range | Process | Starting Compound | Main Product(s) |

|---|---|---|---|

| < 550°C | Dehydration | Pr₂(SO₄)₃·8H₂O | Amorphous Pr₂(SO₄)₃, then crystalline Pr₂(SO₄)₃ |

| 850°C - 1050°C | Partial Sulfate Decomposition | Pr₂(SO₄)₃ | Pr₂O₂SO₄ |

Coordination Chemistry and Solution Behavior of Praseodymium Iii Sulfate

Complexation Equilibria in Aqueous Systems

In aqueous solutions, the praseodymium(III) ion is subject to various equilibria, including hydrolysis and complex formation with sulfate (B86663) and other present anions.

The interaction of the Pr³⁺ ion with water molecules leads to hydrolysis, a reaction where a coordinated water molecule acts as a Brønsted-Lowry acid and donates a proton. This process results in the formation of hydroxo-complexes. The first step of this equilibrium can be represented as:

Pr³⁺ + H₂O ⇌ Pr(OH)²⁺ + H⁺

While specific studies on the hydrolysis of Pr³⁺ in purely sulfate media are not extensively detailed in the reviewed literature, research in other aqueous environments provides valuable insight into its hydrolytic behavior. The equilibrium constant for this reaction, known as the first hydrolysis constant (K₁), has been determined under various conditions, which are crucial for predicting the speciation of praseodymium in aqueous systems. The reaction is significantly influenced by factors such as ionic strength and temperature. researchgate.netwikipedia.orgnih.gov

Below is a table summarizing the reported values for the first hydrolysis constant of the Pr(III) ion in different media.

| Medium | Temperature (K) | Ionic Strength (M) | Method | log β₁ |

| NaCl | 303 | 2 | Spectrophotometry | -8.94 ± 0.03 |

| NaCl | 303 | 2 | Potentiometry | -8.75 ± 0.01 |

| NaClO₄ | 303 | 2 | Potentiometry | -8.37 ± 0.01 |

| Various | 298 | 0 (extrapolated) | Compilation | -8.30 ± 0.03 |

Data compiled from multiple scientific studies. researchgate.netnih.govchemijournal.com

Pr³⁺ + SO₄²⁻ ⇌ [Pr(SO₄)]⁺

The stability constant (or formation constant) quantifies the strength of this interaction. For lanthanides, the formation of sulfate complexes is well-documented, with the stability of these complexes generally decreasing with increasing atomic number across the series. Theoretical calculations have been used to estimate the stability constants for these 1:1 sulfate complexes in aqueous solutions at 298 K. researchgate.net

Beyond simple inorganic ligands like sulfate, Pr(III) forms complexes with a wide array of organic ligands, with stability constants varying significantly depending on the ligand's nature. chemijournal.comderpharmachemica.com

The table below presents the calculated stability constant for the Pr(III)-sulfate complex and, for comparison, experimentally determined constants for complexes with other ligands.

| Ligand | Complex | log K₁ |

| Sulfate | [Pr(SO₄)]⁺ | ~3.61 (calculated) |

| Lactate | [Pr(Lactate)]²⁺ | 2.62 |

| 2-Mercapto-4-(4'-aminophenyl)-6-(2'-hydroxy-5'-bromophenyl)pyrimidine | Pr(L) | 8.01 |

| 2-Mercapto-4-(2'-chlorophenyl)-6-(2'-hydroxy-5'-bromophenyl)pyrimidine | Pr(L) | 7.95 |

Data compiled from scientific literature. researchgate.netderpharmachemica.com

Hydration Phenomena and Hydrate (B1144303) Stability

Praseodymium(III) sulfate is known to exist in several hydrated forms, most notably the pentahydrate (Pr₂(SO₄)₃·5H₂O) and the octahydrate (Pr₂(SO₄)₃·8H₂O). wikipedia.org The anhydrous form is hygroscopic and will readily absorb atmospheric water to form these hydrates. nih.gov

The octahydrate is the form commonly crystallized from aqueous solutions at room temperature. nih.gov Both the pentahydrate and the octahydrate possess monoclinic crystal structures. wikipedia.org The stability of these hydrates is dependent on environmental conditions such as temperature and humidity. Thermal analysis studies show that upon heating, the octahydrate loses its water of crystallization to become the anhydrous salt. nih.gov This suggests that at elevated temperatures, the anhydrous form is the most stable. The dehydration of the octahydrate has been observed to proceed in a single stage. nih.gov

| Hydrate Form | Crystal System | Density (g/cm³) |

| Pentahydrate | Monoclinic | 3.713 |

| Octahydrate | Monoclinic | 2.813 |

Data sourced from scientific references. wikipedia.org

The formation and interconversion between the anhydrous, pentahydrate, and octahydrate forms of this compound are primarily governed by temperature and the partial pressure of water vapor (relative humidity). nih.govresearchgate.net

Temperature : Higher temperatures favor the less hydrated or anhydrous forms. Heating the octahydrate will cause it to lose water, eventually forming the anhydrous salt. wikipedia.orgnih.gov

Humidity : The anhydrous salt readily absorbs water from the air, indicating that at ambient humidity, the hydrated forms are more stable. nih.gov Crystallization from a saturated aqueous solution at room temperature typically yields the octahydrate, Pr₂(SO₄)₃·8H₂O. nih.gov The specific hydrate that forms or is stable is dependent on the relative humidity of the surrounding environment, a common characteristic for hydrated salt systems. nih.gov

Influence of Ligands on Praseodymium(III) Coordination

The coordination environment of the Pr(III) ion is highly flexible and is significantly influenced by the nature of the coordinating ligands. Factors such as the ligand's size, charge, and number of donor atoms (denticity) dictate the resulting coordination number and geometry of the complex. The large ionic radius of Pr³⁺ allows for high coordination numbers, typically ranging from 6 to 12.

In the mixed-ligand compound this compound hydroxide (B78521), Pr(SO₄)(OH), the Pr³⁺ ion exhibits a coordination number of nine. It is coordinated by nine oxygen atoms originating from six different sulfate groups and three hydroxide anions, resulting in a distorted tricapped trigonal prismatic geometry.

With multidentate organic ligands, various coordination numbers are observed. For example, with a tetradentate Schiff base ligand derived from bis(salicylaldehyde) orthophenylenediamine, Pr(III) forms a complex with a 1:1 metal-to-ligand ratio. Another Schiff base complex of Pr(III) was found to be eight-coordinated. The use of bulky organofluorotitanate ligands has even led to the isolation of a Pr(III) complex with a coordination number of 12.

This variability highlights the adaptability of the Pr³⁺ coordination sphere to accommodate the steric and electronic demands of different ligands, leading to a diverse range of complex architectures.

Coordination Number Variation in Aqueous Solutions

The large size of the Praseodymium(III) ion allows for high and often variable coordination numbers in its complexes. wikipedia.orgwikipedia.org In the solid state, such as in this compound hydroxide, Pr(SO₄)(OH), the praseodymium ion is coordinated by nine oxygen atoms. nih.gov A nine-coordinate geometry, specifically a tricapped trigonal prismatic arrangement, is also observed in other praseodymium halides like Praseodymium(III) bromide. wikipedia.org

While a coordination number of 9 is common for early lanthanides like praseodymium, the specific number in aqueous solution and in various complexes can be influenced by the nature and steric bulk of the ligands involved. Research on specific organometallic complexes has demonstrated that praseodymium can achieve a coordination number as high as 12. researchgate.net Generally, for praseodymium complexes, high coordination numbers are typical, though the precise stereochemistry can be poorly defined unless exceptionally bulky ligands are used. wikipedia.orgwikipedia.org

Chelate Effect and Stability of Chelate Complexes

The stability of praseodymium(III) complexes in solution can be significantly enhanced through the chelate effect. This phenomenon describes the observation that complexes formed with polydentate ligands (chelating agents) are markedly more thermodynamically stable than analogous complexes formed with a corresponding number of monodentate ligands. libretexts.orglibretexts.org

The primary driving force behind the chelate effect is a favorable increase in entropy. libretexts.org When a single multidentate ligand displaces several monodentate solvent molecules (e.g., water) from the metal's coordination sphere, the total number of free molecules in the system increases. This rise in disorder (entropy) makes the formation of the chelate complex a more spontaneous process. libretexts.orgyoutube.com The resulting Praseodymium(III) chelate complexes, therefore, exhibit greater stability compared to complexes with single-point-of-attachment ligands. researchgate.netmdpi.com

| Factor | Description | Impact on Stability |

|---|---|---|

| Enthalpy (ΔH) | The change in heat content. Often similar for chelate vs. monodentate complex formation as similar metal-ligand bonds are formed. libretexts.org | Minor contribution. |

| Entropy (ΔS) | The change in disorder. A single chelating ligand releases multiple solvent molecules, significantly increasing the number of free particles in the solution. libretexts.orglibretexts.org | Major, favorable contribution. |

| Gibbs Free Energy (ΔG) | ΔG = ΔH - TΔS. The large, positive ΔS makes ΔG more negative. | Results in a much more stable complex. |

Interaction with Organic Ligands (e.g., D-gluconic acid, L-Aspartic acid)

Praseodymium(III) ions readily interact with organic ligands containing oxygen donor atoms, such as carboxylic acids and amino acids.

D-gluconic acid : Studies have shown that Praseodymium(III) forms a series of six different complexes with D-gluconic acid in aqueous solutions across a wide pH range from 2 to 11.5. researchgate.net The formation of these various species indicates a complex equilibrium that is highly dependent on the solution's pH. researchgate.net

L-Aspartic acid : The interaction between Praseodymium(III) and the amino acid L-Aspartic acid has been investigated using absorption spectroscopy. pnrjournal.compnrjournal.com These studies, which analyze the 4f-4f electronic transitions of the Pr³⁺ ion, reveal details about the immediate coordination environment and the nature of the metal-ligand bond. pnrjournal.com The complexation is influenced by experimental conditions, including the solvent used. pnrjournal.com

Coordination Sites and Ligand Deprotonation in Complexation

The formation of stable complexes with organic ligands requires the deprotonation of acidic functional groups to create anionic coordination sites.

With D-gluconic acid : Complexation involves not only the carboxylate group but also one or more of the hydroxyl (-OH) groups along the carbon chain. For binding to occur, these hydroxyl groups must be deprotonated. researchgate.net Research indicates that the C2-OH and C3-OH groups, in addition to the carboxylate group, act as binding sites for rare earth ions like Pr³⁺. researchgate.net

With L-Aspartic acid : In acidic conditions (low pH), L-Aspartic acid typically coordinates to lanthanide ions through the oxygen atoms of its carboxylate moiety. researchgate.net As the pH increases, both the carboxylate groups and the amino (-NH₂) group can participate in simultaneous coordination, forming a more stable chelate structure. This process involves the deprotonation of the carboxylic acid group to form the carboxylate anion. researchgate.net

Lanthanide Sulfate Hydrate General Formulae and Common Hydration Numbers

This compound, like other lanthanide sulfates, is hygroscopic and can form several stable hydrates. wikipedia.org The general chemical formula for these compounds is Ln₂(SO₄)₃·nH₂O , where "Ln" represents a lanthanide element and "n" is the number of water molecules of hydration. wikipedia.orgwikipedia.org

The number of water molecules in the crystal structure varies across the lanthanide series, which is a consequence of the lanthanide contraction—the steady decrease in ionic radii with increasing atomic number. This compound is known to form a pentahydrate (n=5) and an octahydrate (n=8). wikipedia.org The octahydrate is a common form for several early to mid-lanthanide sulfates. d-nb.infoattelements.com

| Lanthanide (Ln) | Common Values of 'n' | Reference |

|---|---|---|

| Lanthanum (La) | 9, 1 | wikipedia.orgresearchgate.net |

| Cerium (Ce) | 5 | d-nb.info |

| Praseodymium (Pr) | 8, 5 | wikipedia.org |

| Europium (Eu) | 8, 4 | d-nb.inforesearchgate.net |

| Holmium (Ho) | 4 | d-nb.info |

| Lutetium (Lu) | 3 | d-nb.info |

Advanced Research Applications of Praseodymium Iii Sulfate

Catalytic Applications

The catalytic potential of praseodymium compounds, including the sulfate (B86663), is an area of active investigation. The ability of the praseodymium ion to cycle between its +3 and +4 oxidation states contributes to its redox properties, which are crucial for catalytic processes.

Praseodymium(III) sulfate and related compounds are recognized for their catalytic utility. mdpi.com The formation of amorphous praseodymium sulfate species on praseodymium oxide (PrOx) catalysts through gas-phase sulfation has been shown to significantly impact their catalytic performance. This treatment can alter the surface properties of the catalyst, such as its specific surface area and pore structure. For instance, a temporary increase in the specific surface area of PrOx was observed after a 30-minute sulfation treatment at 200°C, attributed to the formation of loosely structured amorphous praseodymium sulfate.

These sulfated catalysts are particularly relevant for environmental applications like the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (B1221849) (NH3). The stability of these catalysts is a key factor for practical applications, and sulfated praseodymium oxide has demonstrated good stability in long-term NH3-SCR activity tests.

The photocatalytic properties of materials containing praseodymium have garnered considerable attention. Praseodymium ions (Pr³⁺) can enhance the photocatalytic activity of oxide systems, a phenomenon linked to their ability to accept oxygen deficiencies. mdpi.com Research has demonstrated that doping titanium dioxide (TiO₂) with Pr³⁺ ions can significantly improve its photocatalytic efficiency under both UV and visible light irradiation. alfachemic.combohrium.com

The enhancement is attributed to several factors. Doping with Pr³⁺ can lead to a "red shift" in the optical absorption edge of TiO₂, allowing it to absorb more light in the visible spectrum. bohrium.comresearchgate.net It also promotes the separation of photogenerated electron-hole pairs, which is a critical step in photocatalysis. researchgate.net Studies on Pr³⁺-doped TiO₂ have shown increased degradation of organic pollutants like azo dyes and phenol (B47542) compared to undoped TiO₂. bohrium.comresearchgate.net The generation of highly active hydroxyl radicals (•OH) has been identified as a key mechanism in these photocatalytic systems. sci-hub.se

| Catalyst System | Dopant | Target Pollutant | Light Source | Key Finding | Reference |

| Pr³⁺-TiO₂ | Praseodymium(III) ion | Azo Dye | UV & Visible | Optimum Pr³⁺ doping enhances degradation efficiency. | bohrium.com |

| Pr(NO₃)₃-TiO₂ | Praseodymium(III) nitrate (B79036) | Rhodamine-B, 4-Chlorophenol | Visible | Induces generation of hydroxyl radicals, leading to degradation. | sci-hub.se |

| Pr-TiO₂ | Praseodymium | Phenol | Not Specified | Doped samples showed higher photocatalytic activity than pure TiO₂. | researchgate.net |

Praseodymium-based materials have found applications in the petrochemical industry, notably in catalytic cracking processes that break down large hydrocarbon molecules into more valuable smaller ones. alfachemic.com

In the realm of automotive catalysis, the focus is on controlling harmful emissions. As mentioned, sulfated praseodymium oxides are effective in the selective catalytic reduction of NOx, a major pollutant from diesel engines. The interaction between the praseodymium sulfate species and the reactants (NO and NH₃) is crucial for the catalyst's efficiency and selectivity, highlighting the importance of controlled sulfation in designing advanced catalysts for automotive applications.

Optical and Luminescent Material Development

The unique 4f electron configuration of the Pr³⁺ ion gives rise to a rich energy level structure, resulting in characteristic and useful optical absorption and emission properties. This makes this compound and other praseodymium compounds valuable components in the development of advanced optical and luminescent materials. mdpi.commdpi.com

Praseodymium compounds have long been used to impart color to glasses and ceramics. wikipedia.orgfishersci.com When incorporated into a glass matrix, such as oxyfluorotellurite or phosphate (B84403) glasses, Pr³⁺ ions introduce specific absorption and emission bands that alter the material's optical properties. mdpi.comsmart-elements.com The resulting materials can be used for specialized optical components. The development of these materials is an active area of research, with studies focusing on how the glass composition and Pr³⁺ concentration affect thermal stability, refractive index, and spectroscopic characteristics. mdpi.com For example, Pr³⁺-doped oxyfluorotellurite glasses have been investigated for their potential use in optical temperature sensors due to the temperature-dependent nature of their luminescence. mdpi.com

The distinct energy levels of the Pr³⁺ ion allow for multiple electronic transitions, leading to luminescence across a wide spectral range, including visible and near-infrared wavelengths. mdpi.commdpi.com This property is exploited in various luminescent systems and is particularly valuable for laser technology. researchgate.net

Pr³⁺-doped materials, including crystals (e.g., LiYF₄, YAlO₃) and fluoride (B91410) glass fibers, have been successfully used as the gain medium for lasers operating at various visible wavelengths (e.g., red, green, blue). mdpi.comresearchgate.net The efficiency and specific wavelength of the laser emission depend heavily on the host material, which influences the energy levels and transition probabilities of the Pr³⁺ ion. Research continues to explore new host materials for Pr³⁺ to develop novel light sources and optical amplifiers for applications in telecommunications, medical diagnostics, and display technologies. researchgate.net

Impact of Praseodymium(III) Doping on Phosphor Luminescence

The introduction of praseodymium(III) (Pr³⁺) ions as a dopant in various host materials can significantly influence their luminescent properties, leading to applications in lighting and display technologies. The Pr³⁺ ion acts as a luminescence emitter, with its characteristic light emission resulting from electron transitions between its 4f energy levels. rsc.org

In a study involving BaLu₂Al₂Ga₂SiO₁₂ phosphors, Pr³⁺ ions were found to serve as both photoluminescence and persistent luminescence emitters. The ultraviolet (UV) emission observed in this material originates from the parity-allowed 4f¹5d¹ → 4f² inter-configurational transitions of the praseodymium ion. rsc.org The specific host lattice of BaLu₂Al₂Ga₂SiO₁₂ provides a suitable energy location for the lowest energy 4f² → 4f¹5d¹ excitation transition and a small Stokes shift, which are crucial for enabling the desired UV emission. rsc.org

Research on La(OH)₃ nanoparticles doped with Pr³⁺ ions demonstrated the potential for creating green-emitting phosphors. The photoluminescence (PL) emission spectrum of La(OH)₃ nanoparticles doped with 2 wt% of Pr³⁺ showed a high-intensity green emission centered around 511 nm, which corresponds to the ³P₀→³H₄ transition. nih.gov This finding suggests that Pr³⁺-doped materials can be tailored for specific color emissions, making them valuable for applications in light-emitting diodes (LEDs) and display systems. nih.gov

Furthermore, investigations into praseodymium-doped niobo-tantalate phosphors have explored the role of intervalence charge transfer (IVCT) bands in regulating luminescence thermal quenching. acs.org By substituting tantalum (Ta⁵⁺) ions for niobium (Nb⁵⁺) ions in the host material, researchers were able to increase the IVCT energy level. This adjustment led to an increase in the number of electrons in the Pr³⁺ ³P₀ energy level, which in turn compensated for the emission of the ¹D₂ level at higher temperatures. acs.org At 503 K, the integral intensity of the ¹D₂ emission increased significantly compared to its intensity at 303 K, demonstrating a method to overcome the common issue of thermal quenching in phosphors. acs.org

The concentration of the Pr³⁺ dopant is a critical factor in the resulting luminescence. In BaY(PO₄)₃ phosphors, different weight percentages of Pr³⁺ were synthesized and analyzed to understand their structural and luminescent properties. nih.gov Similarly, the lifetimes of Pr³⁺ ions in La(OH)₃ nanoparticles were found to vary with the doping concentration, with values of 2.166 ms (B15284909), 1.982 ms, and 2.143 ms for 2, 5, and 10 wt% of Pr³⁺ ions, respectively. nih.gov

| Host Material | Dopant | Emission Wavelength/Color | Key Finding |

| BaLu₂Al₂Ga₂SiO₁₂ | Pr³⁺ | Ultraviolet (280-400 nm) | Pr³⁺ acts as both a photoluminescence and persistent luminescence emitter. rsc.org |

| La(OH)₃ | Pr³⁺ | Green (~511 nm) | High emission intensity confirms its potential for green phosphors in LEDs. nih.gov |

| Niobo-tantalate | Pr³⁺ | - | IVCT band displacement strategy can mitigate luminescence thermal quenching. acs.org |

| BaY(PO₄)₃ | Pr³⁺ | - | Luminescent properties are dependent on the concentration of the Pr³⁺ dopant. nih.gov |

Magnetic Material Investigations

The magnetic properties of the praseodymium ion (Pr³⁺) are of significant interest to scientists and have led to various commercial applications. rsc.org The unpaired electrons in the f-orbital of the praseodymium ion are responsible for its magnetic characteristics. rsc.org Praseodymium is a key component in the creation of high-power, high-strength permanent magnets, often in combination with other elements like neodymium, iron, and boron. wikipedia.orgresearchgate.net These magnets are notable for their strength and durability and are utilized in a wide array of applications, including electric motors, printers, watches, headphones, and magnetic storage. wikipedia.org

Praseodymium is also used in alloys with magnesium to produce high-strength metals for aircraft engines. institut-seltene-erden.descienceinfo.com Furthermore, its compounds are integral to the composition of mischmetal, an alloy used in the flints of lighters. rsc.org The magnetic properties of praseodymium-containing materials can be influenced by doping. For instance, in yttrium iron oxide (YFeO₃) materials, doping with praseodymium was found to alter the magnetic nature of the samples from weakly ferromagnetic to antiferromagnetic as the praseodymium concentration increased. ias.ac.in

Praseodymium metal and its compounds typically exhibit paramagnetism at room temperature. wikipedia.orginstitut-seltene-erden.de Paramagnetic materials are those that are weakly attracted to an external magnetic field and have a positive magnetic susceptibility. This behavior is attributed to the presence of unpaired electrons. fizika.si Unlike some other rare-earth metals that show ferromagnetic or antiferromagnetic ordering at low temperatures, praseodymium remains paramagnetic at all temperatures above 1 K. wikipedia.org